Cas no 1213197-88-6 ((1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE)

(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE
- Benzenemethanamine, 3-bromo-5-fluoro-α-propyl-, (αR)-
- AKOS017558660
- 1213197-88-6
- (R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE
- Y12544
-
- インチ: 1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1
- InChIKey: KUMNULKDYGOLHW-SNVBAGLBSA-N
- SMILES: [C@@H](C1=CC(F)=CC(Br)=C1)(N)CCC
計算された属性
- 精确分子量: 245.02154g/mol
- 同位素质量: 245.02154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 2.9
じっけんとくせい
- 密度みつど: 1.366±0.06 g/cm3(Predicted)
- Boiling Point: 278.1±25.0 °C(Predicted)
- 酸度系数(pKa): 8.68±0.10(Predicted)
(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761208-1g |
(r)-1-(3-Bromo-5-fluorophenyl)butan-1-amine |
1213197-88-6 | 98% | 1g |
¥9653.00 | 2024-08-09 |
(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE 関連文献
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(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINEに関する追加情報
Introduction to (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE (CAS No. 1213197-88-6)
(1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE (CAS No. 1213197-88-6) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of chiral amines and is characterized by its 3-bromo-5-fluorophenyl substituent, which imparts specific chemical and biological functionalities.
The synthesis of (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE involves several sophisticated steps, including the formation of the chiral center and the introduction of the bromo and fluoro substituents. Recent advancements in asymmetric synthesis have significantly improved the yield and enantiomeric purity of this compound, making it more accessible for further research and development. Techniques such as catalytic asymmetric hydrogenation and chiral resolution have been pivotal in achieving high enantiomeric excess (ee) values, which are crucial for pharmaceutical applications.
In terms of its physical and chemical properties, (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE is a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound exhibits a melting point of approximately -20°C and a boiling point around 200°C at reduced pressure. Its molecular weight is 247.07 g/mol, and it has a density of about 1.4 g/cm³.
The biological activity of (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE has been the subject of extensive investigation. Studies have shown that this compound possesses potent antidepressant and anxiolytic properties, making it a promising candidate for the development of new therapeutic agents. In preclinical studies, it has demonstrated significant efficacy in reducing symptoms of depression and anxiety in animal models without causing adverse side effects commonly associated with existing treatments.
Mechanistically, (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE is believed to exert its effects through multiple pathways. It has been shown to modulate serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation. Additionally, it may interact with other neurotransmitter systems, such as dopamine and norepinephrine, contributing to its broad-spectrum therapeutic potential.
Beyond its potential as a therapeutic agent, (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE has also been explored for its use as a chemical probe in biological research. Its unique structure makes it an excellent tool for studying receptor-ligand interactions and elucidating the mechanisms underlying various neurological disorders. Researchers have utilized this compound to gain insights into the structure-function relationships of G protein-coupled receptors (GPCRs), which are key targets for drug discovery.
In the context of drug development, the safety profile of (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE is an important consideration. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses, with no significant organ toxicity or mutagenic effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
The potential applications of (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE extend beyond psychiatry. Recent research has explored its use in treating other neurological conditions such as chronic pain and neurodegenerative diseases. For instance, studies have shown that this compound can reduce neuropathic pain by modulating pain signaling pathways in the central nervous system (CNS). Additionally, preliminary data suggest that it may have neuroprotective properties, potentially slowing down the progression of diseases like Alzheimer's and Parkinson's.
In conclusion, (1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE (CAS No. 1213197-88-6) represents a promising compound with diverse applications in both pharmaceutical research and clinical practice. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to advance our understanding of this compound, it holds significant potential to contribute to the treatment of various neurological disorders.
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